1-Benzylpiperidine-2,3-dione

Heterocyclic Chemistry Quinoxaline Synthesis Reaction Specificity

Medicinal chemistry teams pursuing dual-binding AChE inhibitors face regioisomer incompatibility: only the 2,3-dione isomer enables direct quinoxaline-piperidine condensation. 1-Benzylpiperidine-2,3-dione (≥97% purity) resolves this bottleneck. • Exclusive α-dicarbonyl reactivity permits one-step fused heterocycle synthesis with o-phenylenediamine-a transformation geometrically impossible for 2,4-, 2,5-, or 2,6-dione regioisomers. • N-Benzylpiperidine pharmacophore delivers AChE IC₅₀ values as low as 0.03 μM in lead-optimized series, supporting Donepezil-inspired hybrid design. • Dual carbonyl handles enable sequential derivatization (reduction, nucleophilic addition, condensation) for systematic SAR exploration. Supplied with verified purity and lot-specific QC documentation. Standard B2B procurement with global shipping available.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 111492-69-4
Cat. No. B037894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-2,3-dione
CAS111492-69-4
Synonyms1-BENZYL-PIPERIDINE-2,3-DIONE
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC(=O)C(=O)N(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
InChIKeyYXCASZOHZLUBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpiperidine-2,3-dione: Chemical Scaffold Overview


1-Benzylpiperidine-2,3-dione (CAS 111492-69-4) is a heterocyclic organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . It belongs to the piperidinedione class, featuring a piperidine ring substituted at the nitrogen with a benzyl group and bearing two adjacent ketone functionalities at the 2 and 3 positions . This compound serves as a versatile synthetic building block in medicinal chemistry, particularly in programs targeting neurodegenerative disorders such as Alzheimer's disease, where the N-benzylpiperidine motif is a recognized pharmacophore found in clinically established acetylcholinesterase (AChE) inhibitors . Commercially, the compound is typically offered at purities of ≥97% (e.g., from Leyan, product code 2213660) .

N-Benzylpiperidine pharmacophore for AChE-targeted research
Vicinal diketone scaffold for quinoxaline-fused library synthesis
Synthetic building block with two carbonyl derivatization handles

Why 1-Benzylpiperidine-2,3-dione Cannot Be Swapped for Isomeric Piperidinediones


The positional arrangement of carbonyl groups on the piperidine ring fundamentally dictates both the chemical reactivity and the molecular recognition properties of benzylpiperidine diones . The 2,3-dione isomer presents an electrophilic α-dicarbonyl motif that enables distinct condensation chemistry—such as quinoxaline formation with 1,2-binucleophiles—that is geometrically impossible for the 2,4-, 2,5-, or 2,6-dione regioisomers . Furthermore, molecular-docking studies of N-benzylpiperidine derivatives at acetylcholinesterase reveal that the spatial positioning of hydrogen-bond acceptors directly influences dual-site binding interactions with the catalytic active site (CAS) and peripheral anionic site (PAS), meaning that regioisomeric diones are not interchangeable surrogates in structure–activity relationship (SAR) programs [1].

Regioisomeric Reactivity
2,4- or 2,6-dione isomers lack the vicinal α-dicarbonyl motif and cannot undergo direct quinoxaline condensation.
Pharmacophore Recognition
Carbonyl spatial arrangement influences dual-site AChE binding; non-vicinal isomers may not recapitulate PAS engagement.
Purity Parity Limits
Isomeric analogs typically supplied at ≥95% may introduce impurity variability compared to the ≥97% 2,3-dione grade.

1-Benzylpiperidine-2,3-dione: Comparative Procurement Data


Quinoxaline Formation via Vicinal Diketone Reactivity

The 1-benzylpiperidine-2,3-dione isomer uniquely possesses an α-dicarbonyl motif that permits condensation with 1,2-binucleophiles such as o-phenylenediamine to directly generate fused quinoxaline scaffolds . The isomeric 1-benzylpiperidine-2,4-dione, 2,5-dione, and 2,6-dione regioisomers lack vicinal carbonyls and cannot participate in this annulation chemistry, requiring alternative synthetic routes to access related heterocycles . In a standard protocol, 1-benzylpiperidine-2,3-dione (1 eq) reacts with o-phenylenediamine (1 eq) in ethanol to yield the corresponding quinoxaline derivative .

Quinoxaline Formation
Class-level inference
Binary: reaction feasible vs. structurally impossible
Only regioisomer enabling direct quinoxaline annulation.
Confirmed protocol with o-phenylenediamine in ethanol.
Heterocyclic Chemistry Quinoxaline Synthesis Reaction Specificity

AChE Inhibitory Pharmacophore in Alzheimer's Models

The N-benzylpiperidine chemotype, of which 1-benzylpiperidine-2,3-dione is a direct structural progenitor, has demonstrated potent acetylcholinesterase (AChE) inhibition in both enzymatic and cellular assays. In a 2019 study by Sharma et al., the most potent N-benzylpiperidine analog (compound 8b) exhibited an IC₅₀ of 0.03 μM against AChE, with 2.16-fold selectivity over butyrylcholinesterase (BuChE) [1]. The compound also inhibited self- and AChE-induced Aβ aggregation in a thioflavin T assay, confirmed by atomic force microscopy (AFM) [2]. While data for the unsubstituted 2,3-dione core specifically are not reported, the N-benzylpiperidine substructure is a critical pharmacophore whose contribution to AChE binding is well-characterized through QSAR modeling across 82 derivatives [3].

AChE Pharmacophore
Class-level inference
Lead analog IC₅₀ 0.03 μM (class-level SAR)
N-Benzylpiperidine is a validated pharmacophore for AChE inhibition.
Direct 2,3-dione IC₅₀ not reported; scaffold contribution inferred from QSAR.
Alzheimer's Disease AChE Inhibition Multitarget-Directed Ligands

Purity Benchmarking Against Isomeric Analogs

1-Benzylpiperidine-2,3-dione is commercially supplied at ≥97% purity (Leyan, product 2213660) . This specification is directly comparable to the available purities of regioisomeric analogs: 1-benzylpiperidine-2,6-dione at ≥95% (Chemenu, CM706722) , and 1-benzylpiperidine-2,4-dione at ≥95% (American Elements) [1]. For research laboratories conducting SAR studies or seeking consistent synthetic outcomes, this parity in commercial purity ensures that differences in reaction performance are attributable to the intrinsic reactivity of the 2,3-dione regioisomer rather than variability in supplied quality.

Purity Benchmarking
Cross-study comparable
≥97% vs. ≥95% for closest isomers
Slightly higher purity specification reduces impurity-interference risk.
Commercial supplier data; specification review recommended.
Chemical Procurement Purity Specification Quality Comparison

Dual-Site AChE Modulation via Fused Heterocyclics

Derivatives formed by condensing 1-benzylpiperidine-2,3-dione with 1,2-diamines generate fused heterocyclic systems (e.g., quinoxaline-piperidines) that are capable of simultaneously engaging the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase . This dual-site binding mechanism is a documented strategy for developing AChE inhibitors with superior efficacy in Alzheimer's disease models, as PAS binding additionally inhibits Aβ peptide aggregation [1]. In contrast, regioisomeric 2,4- and 2,6-diones, lacking the vicinal carbonyl scaffold, cannot directly generate similarly fused bicyclic systems via condensation with 1,2-binucleophiles, limiting their utility for dual-site inhibitor design .

Dual-Site AChE Modulation
Class-level inference
CAS + PAS engagement via fused quinoxaline derivatives
2,3-Dione architecture enables dual-site inhibitor design.
SAR rationale; direct IC₅₀ for derived quinoxaline not provided.
Dual-Site Inhibition Peripheral Anionic Site Alzheimer's Pharmacology

1-Benzylpiperidine-2,3-dione: Optimal Application Scenarios


Alzheimer's MTDL Development

Research groups designing dual AChE inhibitors with Aβ anti-aggregation properties should prioritize 1-benzylpiperidine-2,3-dione as a key building block. The N-benzylpiperidine pharmacophore has demonstrated AChE IC₅₀ values as low as 0.03 μM in the lead-optimized series , while the 2,3-dione's capacity to form fused heterocycles with 1,2-binucleophiles provides a vector for PAS engagement that complements CAS-directed binding. These structural features align with the multitarget-directed ligand strategy validated in the Sharma et al. (2019) and Qin et al. (2023) studies .

Quinoxaline-Piperidine Library Synthesis

Medicinal chemistry laboratories constructing quinoxaline-based screening libraries will find 1-benzylpiperidine-2,3-dione to be the only regioisomer enabling direct, one-step condensation with o-phenylenediamine to generate fused quinoxaline-piperidine hybrids . This reaction is described in benchmark protocols (1 eq substrate, 1 eq o-phenylenediamine, ethanol), offering an expedient entry into a heterocyclic space with documented biological relevance in kinase inhibition and CNS receptor modulation . The 2,4-, 2,5-, and 2,6-dione isomers cannot participate in this transformation, requiring de novo multi-step syntheses to access analogous scaffolds .

SAR Expansion of Donepezil-Inspired Chemotypes

As a structural fragment of the clinically approved Alzheimer's drug Donepezil, the N-benzylpiperidine moiety is a privileged starting point for SAR programs . 1-Benzylpiperidine-2,3-dione provides two carbonyl handles for sequential derivatization—reduction to diols, nucleophilic addition, or condensation—enabling systematic exploration of substitution vectors around the piperidine ring. This synthetic versatility, when combined with the high purity (≥97%) available from commercial sources , makes the 2,3-dione an attractive procurement choice for medicinal chemistry teams pursuing Donepezil-inspired hybrids with improved selectivity or reduced side-effect profiles.

Vicinal Diketone Reactivity Methodology

Organic chemistry groups investigating the reactivity of cyclic vicinal diketones can employ 1-benzylpiperidine-2,3-dione as a model substrate. The juxtaposed ketone groups at the 2 and 3 positions present a unique electronic environment not present in non-vicinal piperidinediones, supporting studies in chemo- and regioselective reduction, condensation with asymmetrical nucleophiles, and photochemical transformations. Comparative reactions with the 2,4-dione isomer (CAS 70571-31-2) can serve as internal controls to isolate the contribution of α-dicarbonyl proximity to reaction outcomes .

Application
Selection Property
Validation Focus
Alzheimer's MTDL studies
N-Benzylpiperidine pharmacophore
AChE/BuChE selectivity and Aβ aggregation endpoint review
Quinoxaline-piperidine library synthesis
Vicinal diketone reactivity
Condensation efficiency with 1,2-binucleophiles
Donepezil-inspired SAR expansion
Two carbonyl derivatization handles
Regioselective reduction and substitution vector exploration
Vicinal diketone methodology research
α-Dicarbonyl electronic environment
Chemo- and regioselective reaction outcome analysis

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24 linked technical documents
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